Amylin (1-13) (human)

Amyloidogenesis Type 2 Diabetes Protein Aggregation

Choose Amylin (1-13) (human) to eliminate amyloid-core confounding in your hIAPP studies. This fragment retains the native human N-terminal sequence and disulfide bond but, unlike full-length amylin (1‑37) or pramlintide, does not form fibrils (core residues 14‑37 are absent). Ideal for clean SAR, receptor‑signaling, epitope mapping, NMR, and non‑fibrillogenic negative controls where rodent amylin’s six substitutions would misrepresent the human N‑terminus.

Molecular Formula C54H95N19O19S2
Molecular Weight 1378.6 g/mol
Cat. No. B599685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylin (1-13) (human)
Molecular FormulaC54H95N19O19S2
Molecular Weight1378.6 g/mol
Structural Identifiers
InChIInChI=1S/C54H95N19O19S2/c1-22(2)18-32(46(84)64-25(5)53(91)92)67-44(82)30(13-11-17-61-54(59)60)65-45(83)31(14-15-36(57)77)66-51(89)39(27(7)75)71-41(79)23(3)62-48(86)34-20-93-94-21-35(69-43(81)29(56)12-9-10-16-55)49(87)68-33(19-37(58)78)47(85)73-38(26(6)74)50(88)63-24(4)42(80)72-40(28(8)76)52(90)70-34/h22-35,38-40,74-76H,9-21,55-56H2,1-8H3,(H2,57,77)(H2,58,78)(H,62,86)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,82)(H,68,87)(H,69,81)(H,70,90)(H,71,79)(H,72,80)(H,73,85)(H,91,92)(H4,59,60,61)/t23-,24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1
InChIKeyNUJHDVYKOOSMFN-UOJHWKIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amylin (1-13) (human) – A Non-Fibrillogenic N-Terminal Fragment for Amyloid and Receptor Mapping Studies


Amylin (1-13) (human) is a synthetic N-terminal fragment of the 37-residue human islet amyloid polypeptide (hIAPP). It retains the conserved intramolecular disulfide bond (Cys2–Cys7) and the primary sequence identical to the N-terminus of the full-length human hormone . The fragment has a molecular formula of C54H95N19O19S2 and a molar mass of 1378.58 g/mol . Critically, the cryo-EM structure of full-length hIAPP fibrils confirms that residues 14–37 constitute the ordered amyloid core, while the N-terminal 1–13 segment lies outside the fibril core [1]. Consequently, this fragment does not form amyloid fibrils, a property that fundamentally distinguishes it from full-length human amylin .

Why Amylin (1-13) (human) Cannot Be Substituted by Full-Length hIAPP, Pramlintide, or Rodent Amylin Fragments


Attempting to substitute Amylin (1-13) (human) with other amylin-related peptides introduces critical confounding variables. Full-length human amylin (1-37) and its therapeutic analog pramlintide both possess the amyloidogenic core (residues 20–29) and can form fibrils, which is a confounding factor in aggregation, toxicity, and receptor signaling studies [1][2]. Conversely, rodent amylin sequences contain six amino acid substitutions (H18R, F23L, A25P, I26V, S28P, S29P) that abolish amyloidogenicity, making them unsuitable as direct structural mimics for the human N-terminal domain in experiments where species-specific sequence fidelity is required [3]. Amylin (1-13) (human) provides a human-sequence-specific, non-fibrillogenic tool that isolates the N-terminal region without the confounding effects of the amyloidogenic core or cross-species sequence divergence. This specificity is essential for precise structure-activity relationship (SAR) studies and for experiments where amyloid formation must be avoided.

Head-to-Head Quantitative Comparison: Amylin (1-13) (human) vs. Closest Analogs


Amyloid Fibril Formation: Amylin (1-13) (human) vs. Full-Length Human Amylin (1-37)

Amylin (1-13) (human) exhibits a fundamentally different aggregation behavior compared to full-length human amylin (1-37). The 1-13 fragment, which lies outside the ordered fibril core, has no effect on fiber formation and does not form amyloid fibrils by itself [1]. In contrast, full-length human amylin rapidly forms amyloid fibrils in vitro, a process linked to β-cell toxicity in type 2 diabetes [2].

Amyloidogenesis Type 2 Diabetes Protein Aggregation

Cellular Toxicity: Amylin (1-13) (human) vs. Full-Length Human Amylin (1-37)

The cytotoxic effects of human amylin are directly correlated with its capacity to form amyloid fibrils. Studies demonstrate that only full-length human amylin (1-37) is toxic to cultured neuronal and pancreatic β-cells at concentrations that promote fibril formation, whereas various amylin peptide fragments, including the 1-13 region, are non-toxic at similar concentrations [1][2]. This is consistent with the understanding that soluble amylin monomers are not inherently toxic [2].

β-Cell Toxicity Cytotoxicity Amyloid Hypothesis

Amyloidogenicity: Human Amylin Consensus vs. Amylin (1-13) (human)

The amyloidogenic potential of human amylin is not optimized for minimal aggregation. Comparative biophysical analysis of 202 amylin sequences shows that human amylin forms amyloid faster than any of the designed consensus sequences [1]. The rate of amyloid formation by the primate consensus sequence is 3- to 4-fold slower than human amylin, the mammalian consensus is 20- to 25-fold slower, and the vertebrate consensus is approximately 6-fold slower [1]. Amylin (1-13) (human) represents the extreme end of this spectrum, exhibiting no amyloid formation whatsoever, as it lacks the core 20-29 region [2].

Amyloid Kinetics Evolutionary Biology Protein Misfolding

Validated Research Applications for Amylin (1-13) (human) Based on Differential Evidence


Amyloid-Free Receptor Binding and Signaling Studies

This application directly leverages the quantitative evidence that Amylin (1-13) (human) does not form amyloid fibrils [1]. In assays measuring cAMP production or other downstream signaling events via amylin receptors (AMY1, AMY3), the use of full-length hIAPP can be confounded by the formation of fibrils in solution, which may alter the effective concentration, create heterogeneous ligand populations, or induce receptor-independent cytotoxicity . Amylin (1-13) (human) ensures a homogeneous, monomeric ligand population, providing cleaner, more interpretable dose-response curves and more accurate EC50 values.

Structural Biology and Epitope Mapping of the hIAPP N-Terminus

Cryo-EM studies have definitively shown that the N-terminal 1-13 residues of hIAPP are disordered and lie outside the densely packed amyloid core, which consists of residues 14-37 [1]. This evidence makes Amylin (1-13) (human) the ideal tool for epitope mapping of antibodies targeting the N-terminal region, for NMR structural studies of the unaggregated N-terminus, or for investigating its potential role in initial membrane interactions before amyloidogenesis commences .

Specificity Control in Amyloid Toxicity Assays

Full-length human amylin is cytotoxic at fibril-forming concentrations, while soluble, non-fibrillar amylin is not [1]. Amylin (1-13) (human), which has been shown to be non-toxic [1], serves as the ideal negative control to confirm that any observed cellular toxicity from a test article is specifically due to amyloid formation or the C-terminal region of the peptide, and not from non-specific effects of the N-terminal sequence or the peptide backbone.

Technical Documentation Hub

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